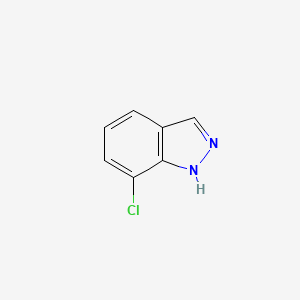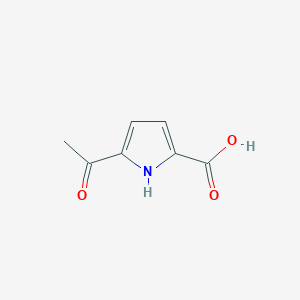![molecular formula C10H12O2 B1279152 [2-(Allyloxy)phenyl]methanol CAS No. 26906-01-4](/img/structure/B1279152.png)
[2-(Allyloxy)phenyl]methanol
Overview
Description
[2-(Allyloxy)phenyl]methanol: is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol . It is characterized by the presence of an allyloxy group attached to a phenyl ring, which is further connected to a methanol group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
The primary targets of [2-(Allyloxy)phenyl]methanol are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
Phenolic compounds, which this molecule is a type of, are known to have a wide range of interactions with biological targets . They can induce apoptosis, regulate carcinogen metabolism, and suppress cell adhesion and DNA binding . More research is required to understand the specific interactions of this compound with its targets.
Biochemical Pathways
Phenolic compounds in general are known to affect a variety of biochemical pathways, but the specifics for this compound require further investigation .
Result of Action
As a phenolic compound, it may have antioxidant properties and could potentially interact with a variety of cellular targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ether Cleavage Method: One common method for synthesizing [2-(Allyloxy)phenyl]methanol involves the cleavage of aromatic methyl ethers using reagents like 2-(diethylamino)ethanethiol.
Industrial Production Methods: Industrial production methods for this compound typically involve the use of advanced organic synthesis techniques, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Allyloxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or hydrocarbons.
Substitution: This compound can participate in nucleophilic and electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Br2, Cl2) and acids (HCl, HBr) are used for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated phenols, substituted aromatic compounds.
Scientific Research Applications
Comparison with Similar Compounds
[2-(Methoxy)phenyl]methanol: Similar structure but with a methoxy group instead of an allyloxy group.
[2-(Ethoxy)phenyl]methanol: Similar structure but with an ethoxy group instead of an allyloxy group.
[2-(Propoxy)phenyl]methanol: Similar structure but with a propoxy group instead of an allyloxy group.
Uniqueness:
- The presence of the allyloxy group in [2-(Allyloxy)phenyl]methanol imparts unique reactivity and properties compared to its methoxy, ethoxy, and propoxy analogs. This makes it a valuable compound in various chemical reactions and applications.
Properties
IUPAC Name |
(2-prop-2-enoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h2-6,11H,1,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNIXHJCEMKHML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456510 | |
| Record name | [2-(Allyloxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26906-01-4 | |
| Record name | [2-(Allyloxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


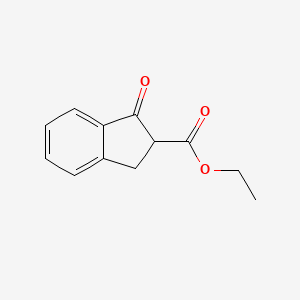
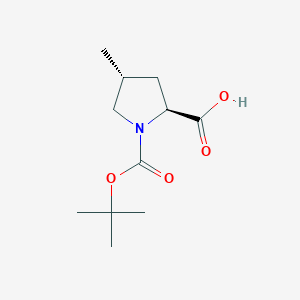

![(1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1279074.png)
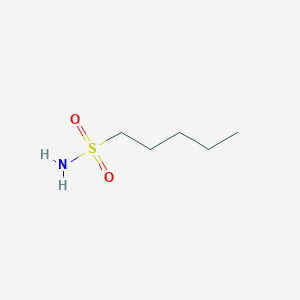
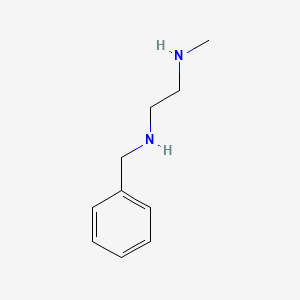

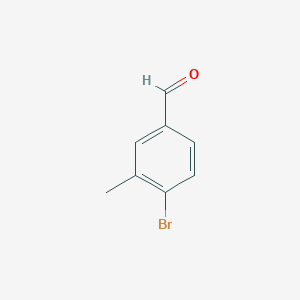
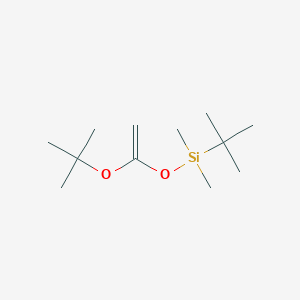
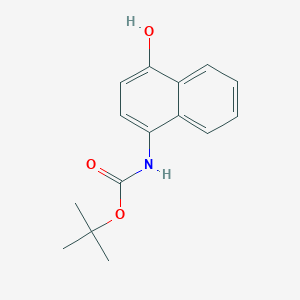

![(Z)-Methyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)acetate](/img/structure/B1279105.png)
